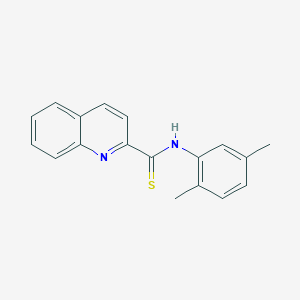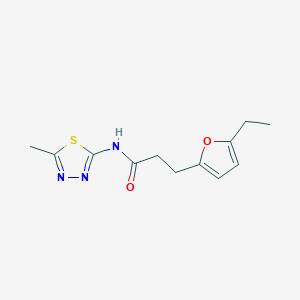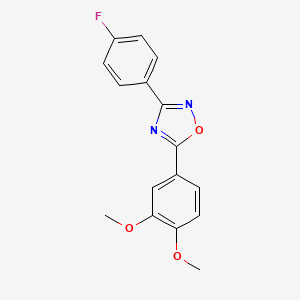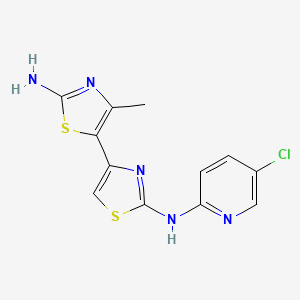
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPhPSG, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DPhPSG is a small molecule that belongs to the class of NMDA receptor antagonists, which are known to modulate the activity of glutamate, a neurotransmitter that plays a key role in synaptic plasticity and learning and memory processes.
Mechanism of Action
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects by antagonizing the NMDA receptor, which is a glutamate-gated ion channel that plays a key role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, this compound reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain, which can contribute to its neuroprotective effects. Additionally, this compound has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and regeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its specificity for the NMDA receptor, which allows for targeted modulation of glutamate signaling. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which can facilitate its use in animal models. However, one limitation of this compound is that it can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Future Directions
There are a number of potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound, as well as its potential therapeutic applications in human diseases. Finally, more research is needed to evaluate the safety and toxicity of this compound in animal models and humans.
Synthesis Methods
The synthesis of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction between 3,4-dimethylbenzenesulfonyl chloride and glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound.
Scientific Research Applications
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia and depression.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-8-9-14(10-13(12)2)18(11-16(17)19)22(20,21)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHQXTWTCMZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)


![2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)


![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)